- Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles, Organic Letters, 2001, 3(26), 4209-4211

Cas no 932-90-1 (Benzaldoxime)

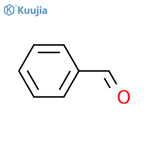

Benzaldoxime structure

Nome del prodotto:Benzaldoxime

Benzaldoxime Proprietà chimiche e fisiche

Nomi e identificatori

-

- Benzaldoxime

- Benzaldehyde oxime

- Benzaldoxime, predominantly (E)-isomer

- Benzaldehyde, oxime

- (E)-Benzaldehyde oxime

- (Z)-Benzaldehyde oxime

- alpha-Benzaldoxime

- BENZALDEHYDEOXIME

- Benzaldehyde, oxime, (E)-

- (E)-N-(phenylmethylidene)hydroxylamine

- Z-Benzaldoxime

- syn-Benzaldoxime

- syn-Benzaldehyde oxime

- benzaldoxim

- Benzyldoxime

- VTWKXBJHBHYJBI-VURMDHGXSA-N

- VTWKXBJHBHYJBI-SOFGYWHQSA-N

- e-phenylnitrone

- alpha-Benzonoxime

- trans-Benzaldoxime

- Benz-anti-aldoxim

- Benzaldehyde oxime (ACI)

- Benzaloxime

- Benzoxime

- NSC 68362

- α-Benzaldoxime

- α-Benzyl monoxime

- (NE)-N-benzylidenehydroxylamine

- SCHEMBL220641

- AKOS025310893

- W-100245

- MFCD00002119

- AI3-10574

- Benzaldoxime, (E)-

- 622-31-1

- 622-32-2

- EINECS 213-261-2

- UNII-TBP7JJ5HTH

- B0011

- 932-90-1

- TBP7JJ5HTH

- DTXSID201031547

- (E)-Benzaldoxime

- CHEMBL135583

- (E)-N-benzylidene-hydroxylamine

- n-(phenylmethylidene)hydroxylamine

- NSC68362

- CS-0034180

- syn-Benzaldoxime, purum, >=97.0% (GC)

- benzaldoxime,predominantly(e)-isomer

- LS-13270

- NSC-68362

- TRANS-BENZALDEHYDE OXIME

- AKOS000280503

- PS-5120

- BENZALDEHYDE, OXIME, (C(E))-

- EN300-06119

- (Z)-Benzaldehyde-oxime

-

- MDL: MFCD00002119

- Inchi: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H

- Chiave InChI: VTWKXBJHBHYJBI-UHFFFAOYSA-N

- Sorrisi: ON=CC1C=CC=CC=1

- BRN: 774138

Proprietà calcolate

- Massa esatta: 121.05300

- Massa monoisotopica: 121.052764

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 9

- Conta legami ruotabili: 1

- Complessità: 95.1

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 1

- Conto stereocenter di bond non definito: 0

- XLogP3: 1.9

- Conta Tautomer: 2

- Superficie polare topologica: 32.6

- Carica superficiale: 0

Proprietà sperimentali

- Colore/forma: Non determinato

- Densità: 1,11 g/cm3

- Punto di fusione: 30-33 ºC

- Punto di ebollizione: 200°C at 760 mmHg

- Punto di infiammabilità: 108 ºC

- Indice di rifrazione: 1.59-1.592

- Solubilità: methanol: 0.1 g/mL, clear

- Coefficiente di ripartizione dell'acqua: Slightly soluble in water. Soluble in ethanol and ether.

- PSA: 32.59000

- LogP: 1.49470

- Solubilità: Non determinato

- FEMA: 3184

Benzaldoxime Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H312-H315-H319-H335

- Dichiarazione di avvertimento: P261-P280-P305+P351+P338

- WGK Germania:3

- Codice categoria di pericolo: R36/37/38

- Istruzioni di sicurezza: S26-S36-S24/25

-

Identificazione dei materiali pericolosi:

- TSCA:Yes

- Condizioni di conservazione:Inert atmosphere,2-8°C(BD115378)

- Frasi di rischio:R36/37/38

Benzaldoxime Dati doganali

- CODICE SA:29280090

- Dati doganali:

Codice doganale cinese:

2928000090Panoramica:

2928000090 Altre idrazina (Idrazina) E clorexidina (idrossilamina) Derivati organici di. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Riassunto:

2928000090 altri derivati organici dell'idrazina o dell'idrossilamina IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:20,0%

Benzaldoxime Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| abcr | AB112116-25 g |

Benzaldoxime, predominantly (E)-isomer, 98%; . |

932-90-1 | 98% | 25 g |

€42.00 | 2023-07-20 | |

| TRC | B183755-25g |

Benzaldoxime |

932-90-1 | 25g |

$ 253.00 | 2023-04-19 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11585-25g |

Benzaldoxime |

932-90-1 | 95% | 25g |

¥121.0 | 2022-10-09 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12053-100g |

Benzaldoxime, predominantly (E)-isomer, 98% |

932-90-1 | 98% | 100g |

¥914.00 | 2023-03-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-25g |

Benzaldoxime, predominantly (E)-isomer |

932-90-1 | 95% | 25g |

¥180.00 | 2022-09-02 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-25g |

Benzaldoxime |

932-90-1 | 97% | 25g |

289.00 | 2021-07-09 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-100g |

Benzaldoxime, predominantly (E)-isomer |

932-90-1 | 95% | 100g |

¥466.00 | 2022-09-02 | |

| TRC | B183755-1g |

Benzaldoxime |

932-90-1 | 1g |

$ 75.00 | 2023-04-19 | ||

| TRC | B183755-10g |

Benzaldoxime |

932-90-1 | 10g |

$ 155.00 | 2023-04-19 | ||

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-1g |

Benzaldoxime |

932-90-1 | 97% | 1g |

0.00 | 2022-04-26 |

Benzaldoxime Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ; 5 min, rt

1.2 Reagents: Tempo ; 0.5 h, rt

1.2 Reagents: Tempo ; 0.5 h, rt

Riferimento

- Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers, Helvetica Chimica Acta, 2012, 95(10), 1758-1772

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride , Ammonium chloride Solvents: Ethanol , Water ; 5 min, rt

1.2 5 min, rt; 15 min, rt

1.2 5 min, rt; 15 min, rt

Riferimento

- An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model, Organic & Biomolecular Chemistry, 2013, 11(3), 407-411

Synthetic Routes 6

Synthetic Routes 7

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; rt → 0 °C; 20 min, 0 °C

1.2 < 0 °C; 2 h, cooled

1.2 < 0 °C; 2 h, cooled

Riferimento

- Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized

1.2 1 h, rt

1.2 1 h, rt

Riferimento

- Synthesis and immunopotentiating activity of novel isoxazoline functionalized coumarins, European Journal of Medicinal Chemistry, 2016, 123, 90-104

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Methanol , Water ; rt; overnight, rt

Riferimento

- Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides, Organic Letters, 2017, 19(12), 3179-3182

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; neutralized

1.2 20 °C; 1 h, rt

1.2 20 °C; 1 h, rt

Riferimento

- Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 60 °C

Riferimento

- Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt

Riferimento

- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity, Organic Letters, 2021, 23(7), 2431-2436

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 0 °C; 2 h, rt

Riferimento

- Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Hydroxyamine hydrochloride ; 10 min, 45 - 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

Riferimento

- Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery, ChemSusChem, 2009, 2(3), 248-254

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Ammonia , Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol , Water ; 6 h, rt

Riferimento

- Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663

Synthetic Routes 17

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Benzaldoxime Raw materials

Benzaldoxime Preparation Products

Benzaldoxime Letteratura correlata

-

Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

932-90-1 (Benzaldoxime) Prodotti correlati

- 622-32-2((Z)-Benzaldehyde oxime)

- 18705-39-0(1,4-Benzenedicarboxaldehyde dioxime)

- 622-31-1(trans-Benzaldoxime)

- 24091-02-9(2-naphthaldehyde oxime)

- 3235-02-7(N-(4-methylphenyl)methylidenehydroxylamine)

- 2172132-17-9(7'-(trifluoromethyl)-3',4'-dihydro-2'H-spirocyclobutane-1,1'-naphthalene-4'-one)

- 176961-57-2(4-Bromo-3-methoxybenzamide)

- 566205-00-3(PYRAZINAMINE, 5-BROMO-6-CHLORO-3-METHOXY-)

- 2734773-44-3(5-Bromo-4-fluoro-2-methoxyphenyl acetate)

- 2248316-56-3(5-Bromo-3-(difluoromethyl)isoquinoline)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:932-90-1)Benzaldoxime

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:932-90-1)Benzaldoxime

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta